2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
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Overview
Description
“2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2378502-87-3 . It has a molecular weight of 217.65 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of triazole compounds, including “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride”, has attracted much attention due to their broad biological activities . A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .Molecular Structure Analysis
The molecular structure of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” comprises three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis
The compound is in powder form and is stored at room temperature . It has a molecular weight of 217.65 .Scientific Research Applications
Antimicrobial Activity
Compounds containing a triazole are known to exhibit antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Analgesic and Anti-inflammatory Activities
Triazole compounds have been reported to possess analgesic and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Anticonvulsant Activity
Triazole compounds have shown anticonvulsant activities . They could be used in the research and development of new treatments for epilepsy and other seizure disorders.
Antineoplastic Activity
Triazole compounds have demonstrated antineoplastic (anti-cancer) activities . They could be used in the development of new cancer treatments.
Antimalarial Activity
Triazole compounds have been found to exhibit antimalarial activities . They could potentially be used in the development of new antimalarial drugs.
Antiviral Activity
Triazole compounds have shown antiviral activities . They could be used in the research and development of new antiviral drugs.
Antiproliferative Activity
Triazole compounds have demonstrated antiproliferative activities . They could potentially be used in the development of new treatments for diseases characterized by abnormal cell proliferation.
Anticancer Activity
Triazole compounds have shown anticancer activities . They could be used in the research and development of new cancer treatments.
Mechanism of Action
While the specific mechanism of action for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” is not mentioned in the sources, it is known that compounds containing a triazole ring can exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Safety and Hazards
The safety information for “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” includes a warning signal word and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of novel, multitargeted inhibitors of ChE enzymes for ND treatment is needed . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests potential future directions for the development and application of “2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride” and similar compounds.
properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSQECPQRRNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=NN=C2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2378502-87-3 |
Source
|
Record name | 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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